molecular formula C9H11F2NO2 B15314329 (r)-2-Amino-2-(4-(difluoromethoxy)phenyl)ethan-1-ol

(r)-2-Amino-2-(4-(difluoromethoxy)phenyl)ethan-1-ol

Cat. No.: B15314329
M. Wt: 203.19 g/mol
InChI Key: YTHACPLZDAHPTP-QMMMGPOBSA-N
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Description

®-2-Amino-2-(4-(difluoromethoxy)phenyl)ethan-1-ol is a chemical compound with the molecular formula C9H12F2NO2 This compound is characterized by the presence of an amino group, a difluoromethoxy group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(4-(difluoromethoxy)phenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-(difluoromethoxy)benzaldehyde.

    Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The resulting alcohol is then subjected to amination to introduce the amino group. This can be achieved through reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).

Industrial Production Methods

In an industrial setting, the production of ®-2-Amino-2-(4-(difluoromethoxy)phenyl)ethan-1-ol may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The amino group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like thiols or amines.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Thiols, amines

Major Products Formed

    Oxidation: Formation of the corresponding ketone or aldehyde

    Reduction: Formation of the corresponding amine

    Substitution: Formation of substituted derivatives with new functional groups

Scientific Research Applications

Chemistry

In chemistry, ®-2-Amino-2-(4-(difluoromethoxy)phenyl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme-substrate interactions or receptor-ligand binding.

Medicine

In medicine, ®-2-Amino-2-(4-(difluoromethoxy)phenyl)ethan-1-ol is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and pharmaceuticals. Its unique properties make it valuable in the synthesis of high-value products.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(4-(difluoromethoxy)phenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the difluoromethoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluorophenyl)ethan-1-amine: Similar structure but with a fluorine atom instead of the difluoromethoxy group.

    1-(4-Difluoromethoxyphenyl)ethanol: Similar structure but lacks the amino group.

    2-(4-Methoxyphenyl)ethanol: Similar structure but with a methoxy group instead of the difluoromethoxy group.

Uniqueness

®-2-Amino-2-(4-(difluoromethoxy)phenyl)ethan-1-ol is unique due to the presence of both the amino group and the difluoromethoxy group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H11F2NO2

Molecular Weight

203.19 g/mol

IUPAC Name

(2R)-2-amino-2-[4-(difluoromethoxy)phenyl]ethanol

InChI

InChI=1S/C9H11F2NO2/c10-9(11)14-7-3-1-6(2-4-7)8(12)5-13/h1-4,8-9,13H,5,12H2/t8-/m0/s1

InChI Key

YTHACPLZDAHPTP-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@H](CO)N)OC(F)F

Canonical SMILES

C1=CC(=CC=C1C(CO)N)OC(F)F

Origin of Product

United States

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